molecular formula C23H26N4O9 B2810940 N-(3,4-dimethoxyphenethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1428356-41-5

N-(3,4-dimethoxyphenethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2810940
CAS RN: 1428356-41-5
M. Wt: 502.48
InChI Key: HXOWXDFDUIBHLN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H26N4O9 and its molecular weight is 502.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into the chemical synthesis and structural characterization of compounds related to N-(3,4-dimethoxyphenethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate reveals the creation of various derivatives through complex synthetic pathways. For example, El-Essawy and Rady (2011) demonstrated the preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, which was then alkylated to afford N-alkylated products. This research highlights the intricate synthetic routes involved in creating compounds with furan and oxadiazole moieties, similar to the compound of interest El-Essawy & Rady, 2011.

Additionally, the work by Tsuge et al. (1973) on the photochemical reactions between 2,5-disubstituted 1,3,4-oxadiazoles and furan contributes to understanding the interactions and potential applications of these chemical groups in synthetic chemistry. Their findings on cycloadduct formation and photo-induced acylation provide valuable insights into the chemical behavior of oxadiazole and furan compounds Tsuge, Oe, & Tashiro, 1973.

Biological Activity and Pharmacological Potential

The exploration of oxadiazole and furan derivatives extends into their biological activities, with several studies highlighting their potential in medicinal chemistry. For instance, research on 1,3,4-oxadiazole compounds, such as those by Basra et al. (2019), indicates significant anti-inflammatory and anti-thrombotic properties. These findings suggest potential therapeutic applications for compounds containing oxadiazole moieties, underlining the importance of investigating N-(3,4-dimethoxyphenethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate and related compounds Basra et al., 2019.

Moreover, the synthesis and evaluation of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus by Iqbal et al. (2017) demonstrate the antibacterial potential of such compounds. Their work contributes to the broader understanding of how structural modifications in oxadiazole derivatives can influence their antibacterial efficacy, hinting at the possibility of similar activities in compounds with the N-(3,4-dimethoxyphenethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide structure Iqbal et al., 2017.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5.C2H2O4/c1-27-16-6-5-14(10-18(16)28-2)7-8-22-19(26)13-25-11-15(12-25)21-23-20(24-30-21)17-4-3-9-29-17;3-1(4)2(5)6/h3-6,9-10,15H,7-8,11-13H2,1-2H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOWXDFDUIBHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

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